N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
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Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a pentamethylbenzenesulfonamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction can result in changes to the target’s activity, leading to downstream effects on cellular processes .
Biochemical Pathways
Based on the wide range of biological activities associated with similar compounds, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria parasite lifecycle, and cholinesterase activity .
Result of Action
These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, prevention of tuberculosis progression, regulation of blood glucose levels, inhibition of malaria parasite lifecycle, and modulation of cholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves a multi-step process:
Formation of the Furan-2-yl Intermediate: The initial step involves the preparation of the furan-2-yl intermediate through the reaction of furfural with appropriate reagents.
Hydroxypropylation: The furan-2-yl intermediate is then subjected to hydroxypropylation using a suitable hydroxypropylating agent under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated furan intermediate with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted hydroxypropyl derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide: Shares the furan-2-yl and hydroxypropyl groups but differs in the acetamide moiety.
N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine: Contains a furan-2-yl group but has a different core structure.
Uniqueness
N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to its combination of a furan ring, hydroxypropyl group, and pentamethylbenzenesulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-11-12(2)14(4)18(15(5)13(11)3)24(21,22)19-9-8-16(20)17-7-6-10-23-17/h6-7,10,16,19-20H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVAQMITHRMNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC(C2=CC=CO2)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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